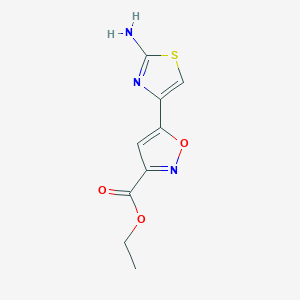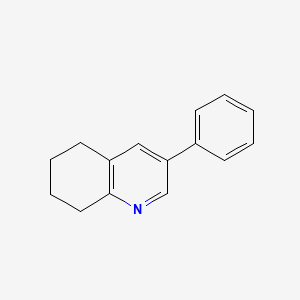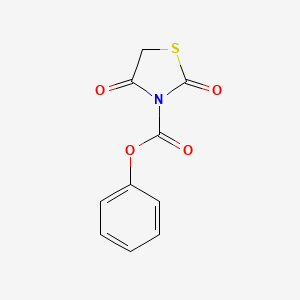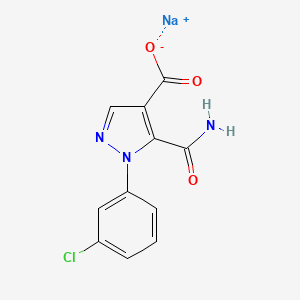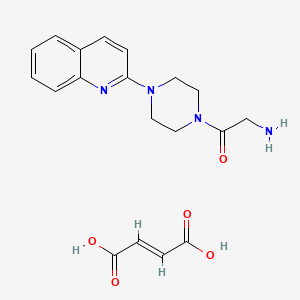
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate: is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable quinoline derivative to form 1-glycyl-4-(2-quinolyl)piperazine.
Addition of Maleic Acid: The resulting compound is then reacted with maleic acid to form the maleate salt. This step is crucial for enhancing the solubility and stability of the compound.
The reaction conditions for these steps generally include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Purification Steps: After synthesis, the compound undergoes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield piperazine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, leading to a cascade of biochemical events.
Inhibit Enzymes: Inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-phenylpiperazine share structural similarities.
Quinolyl Compounds: Compounds like quinoline and its derivatives have similar quinolyl groups.
Uniqueness
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate is unique due to its specific combination of piperazine, glycyl, and quinolyl groups, along with the maleate salt form
Propiedades
Número CAS |
101153-50-8 |
|---|---|
Fórmula molecular |
C19H22N4O5 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H18N4O.C4H4O4/c16-11-15(20)19-9-7-18(8-10-19)14-6-5-12-3-1-2-4-13(12)17-14;5-3(6)1-2-4(7)8/h1-6H,7-11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
UGNMLLNSEKMLBO-WLHGVMLRSA-N |
SMILES isomérico |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


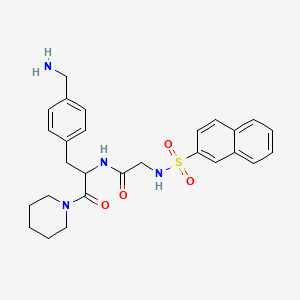
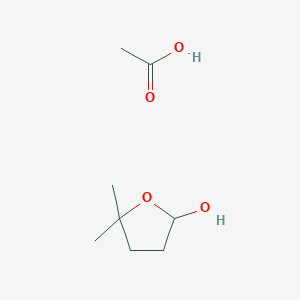
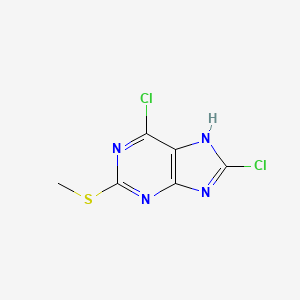
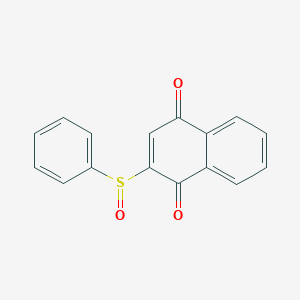

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)

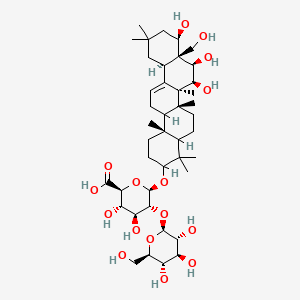
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
